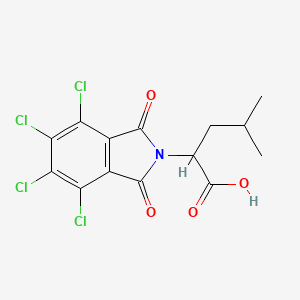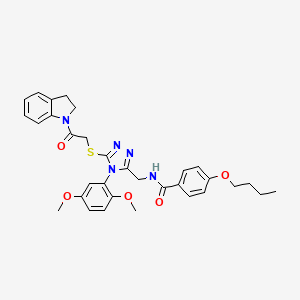![molecular formula C19H17NO5S B2648102 Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate CAS No. 2380061-67-4](/img/structure/B2648102.png)
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It can also activate certain signaling pathways such as the Nrf2 pathway, which is involved in antioxidant defense. Additionally, it can cross the blood-brain barrier and exert neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate in lab experiments is its potential therapeutic properties for various diseases. It can be used to study the mechanisms of cancer growth, inflammation, and neurodegeneration. However, one limitation is its complex synthesis method, which requires expertise in organic chemistry. It is also relatively expensive compared to other compounds used in scientific research.
Future Directions
There are several future directions for the research of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate. One direction is to further investigate its potential therapeutic properties for various diseases and explore its mechanism of action. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, it can be used in combination with other compounds to enhance its therapeutic effects. Finally, it can be studied for its potential side effects and toxicity to ensure its safety for human use.
Conclusion:
This compound is a chemical compound that has potential therapeutic properties for various diseases. Its complex synthesis method and relatively high cost make it a challenging compound to work with in scientific research. However, its potential benefits make it a promising candidate for further investigation. Future research should focus on exploring its mechanism of action, optimizing its synthesis method, and studying its potential side effects and toxicity.
Synthesis Methods
The synthesis of Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate involves the reaction of 4-benzyloxybenzoic acid with 2-(furan-2-yl)thiophene-4-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate has been found to have potential therapeutic properties for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has anti-inflammatory properties and can reduce inflammation in the body. It also has neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-10-15(21)17-9-14(11-26-17)16-3-2-8-25-16/h2-9,11,15,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZXJDRAZJALER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)
![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)


![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)

